molecular formula C15H18N2O5S B12727126 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- CAS No. 85302-27-8

2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo-

Cat. No.: B12727126
CAS No.: 85302-27-8
M. Wt: 338.4 g/mol
InChI Key: DERAIVLVEPISAY-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- is a chemical compound that belongs to the class of sulfonamides.

Preparation Methods

The synthesis of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- typically involves several steps. One common synthetic route includes the reaction of 2H-1-Benzopyran-8-sulfonamide with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- can be compared with other similar compounds, such as:

    2H-1-Benzopyran-8-sulfonamide, N-((methylamino)carbonyl)-4,5,7-trimethyl-2-oxo-: This compound has a similar structure but with a methyl group instead of an ethyl group.

    2H-1-Benzopyran-8-sulfonamide, N-((propylamino)carbonyl)-4,5,7-trimethyl-2-oxo-: This compound has a propyl group instead of an ethyl group.

The uniqueness of 2H-1-Benzopyran-8-sulfonamide, N-((ethylamino)carbonyl)-4,5,7-trimethyl-2-oxo- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

85302-27-8

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

1-ethyl-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

InChI

InChI=1S/C15H18N2O5S/c1-5-16-15(19)17-23(20,21)14-10(4)6-8(2)12-9(3)7-11(18)22-13(12)14/h6-7H,5H2,1-4H3,(H2,16,17,19)

InChI Key

DERAIVLVEPISAY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NS(=O)(=O)C1=C(C=C(C2=C1OC(=O)C=C2C)C)C

Origin of Product

United States

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